5-(aminomethyl)-N-methylfuran-2-carboxamide
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Overview
Description
5-(aminomethyl)-N-methylfuran-2-carboxamide: is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound features an aminomethyl group and a carboxamide group attached to the furan ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(aminomethyl)-N-methylfuran-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 5-(hydroxymethyl)furfural, a biomass-derived compound.
Oxidation: The hydroxymethyl group is oxidized to form 5-formyl-2-furancarboxylic acid.
Reductive Amination: The formyl group undergoes reductive amination using a transaminase enzyme to introduce the aminomethyl group, resulting in 5-(aminomethyl)-2-furancarboxylic acid.
Methylation: Finally, the carboxylic acid is converted to the carboxamide by reacting with methylamine under suitable conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Catalysts like platinum on silica (Pt/SiO2) are often used in the oxidation step to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen or nitro groups on the furan ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It serves as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biology:
Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes, making it valuable in biochemical studies.
Drug Development: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Medicine:
Pharmaceuticals: The compound is investigated for its role in drug formulations, particularly in targeting specific molecular pathways.
Industry:
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects. The furan ring enhances the compound’s stability and facilitates its interaction with hydrophobic regions of proteins .
Comparison with Similar Compounds
5-(aminomethyl)-2-furancarboxylic acid: Similar structure but lacks the N-methyl group.
5-(hydroxymethyl)furfural: Precursor in the synthesis of the target compound.
Muscimol: A compound with a similar aminomethyl group but different ring structure and biological activity.
Uniqueness: 5-(aminomethyl)-N-methylfuran-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminomethyl and carboxamide groups allows for versatile applications in various fields, from catalysis to drug development .
Properties
IUPAC Name |
5-(aminomethyl)-N-methylfuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-7(10)6-3-2-5(4-8)11-6/h2-3H,4,8H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDPZSJGKXOHEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(O1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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